molecular formula C2H4BrNO3 B1208275 2-Bromo-2-nitroethanol CAS No. 5437-60-5

2-Bromo-2-nitroethanol

Cat. No. B1208275
CAS RN: 5437-60-5
M. Wt: 169.96 g/mol
InChI Key: OGGHUMVMTWCANK-UHFFFAOYSA-N
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Description

2-Bromo-2-nitroethanol is an organic compound with the molecular formula C2H4BrNO3 . It has an average mass of 169.962 Da and a monoisotopic mass of 168.937454 Da .


Synthesis Analysis

A highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols has been reported through a Henry reaction . The synthesis involves the use of an amino pyridine and Cu(OAc)2·H2O, followed by the addition of an aldehyde and bromonitromethane .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2-nitroethanol has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Nitro compounds like 2-Bromo-2-nitroethanol can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

2-Bromo-2-nitroethanol has a density of 2.0±0.1 g/cm3, a boiling point of 243.8±25.0 °C at 760 mmHg, and a flash point of 101.2±23.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Safety And Hazards

2-Bromo-2-nitroethanol is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-bromo-2-nitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrNO3/c3-2(1-5)4(6)7/h2,5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGHUMVMTWCANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896850
Record name 2-Bromo-2-nitroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-nitroethanol

CAS RN

5437-60-5
Record name 2-Bromo-2-nitroethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5437-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-nitroethanol
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Record name 2-Bromo-2-nitroethanol
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Record name 2-Bromo-2-nitroethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-2-NITROETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA22WV2B2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
I Schmeltz, A Wenger - Food and Cosmetics Toxicology, 1979 - Elsevier
… Decomposition products of BNPD in alkaline solution include nitrite, bromide, 2-bromo-2-nitroethanol, 2-nitroethanol, formaldehyde, 2-hydroxymethyl-2-nitropropane-1,3-diol and other …
Number of citations: 40 www.sciencedirect.com
BS Fedorov, NL Gotovina, VV Arakcheeva… - Russian chemical …, 1996 - Springer
… 3), decarboxylation and disproportionation of 2-bromo-2-nitroethanol via dissociation with CH20 hberatlon and subsequent hydroxymethylation (Scheme 3). …
Number of citations: 2 link.springer.com
BC Challis, TI Yousaf - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… involve 2- bromo-2-nitroethanol as a reactive intermediate. … ; and the reaction of 2-bromo-2-nitroethanol with nitrite ion in … Bryce et aL8 identified formaldehyde, 2-bromo-2-nitroethanol(…
Number of citations: 19 pubs.rsc.org
M Matczuk, N Obarski, M Mojski - International journal of …, 2012 - Wiley Online Library
… When 2-bromo-2-nitroethanol decomposition was started, then tris(hydroxymethyl)methane was … their thanks to Hanna Krawczyk for valuable help with 2-bromo-2-nitroethanol synthesis. …
Number of citations: 9 onlinelibrary.wiley.com
N Cui, X Zhang, Q Xie, S Wang, J Chen, L Huang… - Environmental …, 2011 - Elsevier
… As no standard was available, 2-bromo-2-nitroethanol (BNE) was prepared in our laboratory according to the reported reaction pathway that bronopol can hydrolyze to equimolar BNE …
Number of citations: 56 www.sciencedirect.com
RI Aylott, AR Butler, DSB Grace… - Journal of the Chemical …, 1973 - pubs.rsc.org
… the resulting anion reacts with bromine to give 2-bromo-2-nitroethanol. This process is repeated to … Also, 2-bromo-2-nitroethanol reacts readily with alkaline sodium hypobromite to give …
Number of citations: 3 pubs.rsc.org
MH GOLD, EE HAMEL, K KLAGER - The Journal of Organic …, 2002 - ACS Publications
… This procedure gives 2-bromo-2nitroethanol in good yield and with a small amount of side reaction products. Previously, 2-bromo-2nitroethanol was prepared by the condensation of …
Number of citations: 36 pubs.acs.org
HZ Lian, WB Zhang, J Miao, Q Jiang, L Mao… - … of pharmaceutical and …, 1997 - Elsevier
… These products were shown to form via four concurrent decomposition pathways, three of which involved 2-bromo2-nitroethanol as a reactive intermediate which increased following …
Number of citations: 19 www.sciencedirect.com
M Trivisano, E Carapelle, T Martino… - Case Reports, 2015 - casereports.bmj.com
… In aqueous solutions, bronopol rapidly degrades to various transformation products, consisting of 2-bromo-2-nitroethanol, bromonitromethane and formaldehyde. Formaldehyde is then …
Number of citations: 9 casereports.bmj.com
Y OHISHI, Y DOI, T NAKANISHI - Chemical and pharmaceutical …, 1984 - jstage.jst.go.jp
… consisting of erythro- and threo-1-pheny1-2-bromo-2—nitroethanol (12a, b) as a colorless oil (… The mixture of erythro- and threo-l-(3-hydroxyphenyl)-2-bromo-2-nitroethanol (133, b) was …
Number of citations: 16 www.jstage.jst.go.jp

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